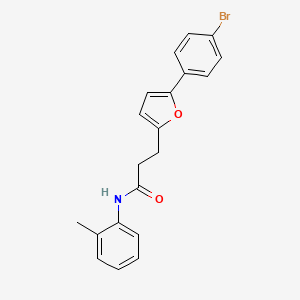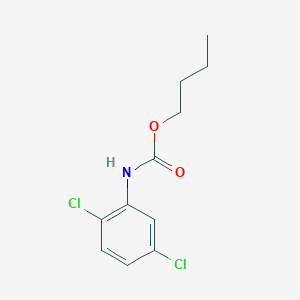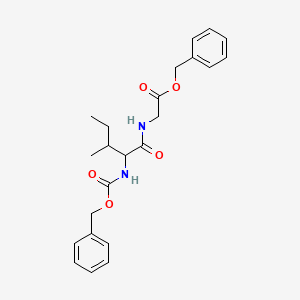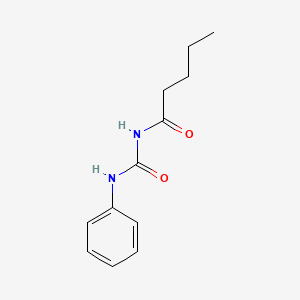
3-(5-(4-Bromophenyl)-2-furyl)-N-(2-methylphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-(4-Bromophenyl)-2-furyl)-N-(2-methylphenyl)propanamide is an organic compound that features a bromophenyl group, a furan ring, and a propanamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(4-Bromophenyl)-2-furyl)-N-(2-methylphenyl)propanamide typically involves the following steps:
Formation of the Bromophenyl Intermediate: The starting material, 4-bromobenzaldehyde, undergoes a reaction with furfural in the presence of a base to form 5-(4-bromophenyl)-2-furylmethanol.
Oxidation: The intermediate is then oxidized to form 5-(4-bromophenyl)-2-furylcarboxaldehyde.
Amidation: The final step involves the reaction of 5-(4-bromophenyl)-2-furylcarboxaldehyde with 2-methylaniline in the presence of a coupling agent to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
化学反応の分析
Types of Reactions
3-(5-(4-Bromophenyl)-2-furyl)-N-(2-methylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of 3-(5-(phenyl)-2-furyl)-N-(2-methylphenyl)propanamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(5-(4-Bromophenyl)-2-furyl)-N-(2-methylphenyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-(5-(4-Bromophenyl)-2-furyl)-N-(2-methylphenyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can participate in halogen bonding, while the furan ring can engage in π-π interactions. These interactions can modulate the activity of biological pathways, leading to various effects.
類似化合物との比較
Similar Compounds
3-(5-(4-Chlorophenyl)-2-furyl)-N-(2-methylphenyl)propanamide: Similar structure but with a chlorine atom instead of bromine.
3-(5-(4-Methylphenyl)-2-furyl)-N-(2-methylphenyl)propanamide: Similar structure but with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in 3-(5-(4-Bromophenyl)-2-furyl)-N-(2-methylphenyl)propanamide imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its analogs. This can be advantageous in specific applications where halogen bonding or increased reactivity is desired.
特性
CAS番号 |
853331-30-3 |
|---|---|
分子式 |
C20H18BrNO2 |
分子量 |
384.3 g/mol |
IUPAC名 |
3-[5-(4-bromophenyl)furan-2-yl]-N-(2-methylphenyl)propanamide |
InChI |
InChI=1S/C20H18BrNO2/c1-14-4-2-3-5-18(14)22-20(23)13-11-17-10-12-19(24-17)15-6-8-16(21)9-7-15/h2-10,12H,11,13H2,1H3,(H,22,23) |
InChIキー |
RZNJODUNTUWFSE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acrylic acid](/img/structure/B11949314.png)









![[5-[Hydroxy(diphenyl)methyl]-1,1-dioxothiolan-2-yl]-diphenylmethanol](/img/structure/B11949371.png)
